Tomoxiprole
概要
説明
トモキシプロールは、3-アルキル-2-アリール-3H-ナフト(1,2-d)イミダゾール類に属する新規の鎮痛・消炎薬です . トモキシプロールは、シクロオキシゲナーゼ-2 (COX-2) の選択的阻害薬として知られており、非選択的な非ステロイド性抗炎症薬 (NSAIDs) によく見られる消化器系の副作用なしに、疼痛緩和と炎症軽減に役立つ可能性のある候補薬です .
製造方法
合成経路と反応条件
トモキシプロールは、いくつかの方法で合成できます。 一般的な合成経路の1つは、水存在下で1-ニトロソ-2-ナフトールとイソプロピルアミンを反応させて、2-イソプロピルアミノ-1-ニトロソナフタレンを生成することです . この中間体は、その後、水素化され、p-メトキシベンズアルデヒドと縮合されて1,2-ジヒドロ誘導体が得られ、続いてパラジウム炭素を触媒として使用してトモキシプロールに変換されます . 合成全体では、トルエンが溶媒として使用され、20 kg規模での収率は約57%です .
工業的製造方法
トモキシプロールの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、最終製品の高収率と高純度を確保するために、温度、圧力、溶媒の純度などの反応条件を注意深く制御することが含まれます .
準備方法
Synthetic Routes and Reaction Conditions
Tomoxiprole can be synthesized through several methods. One common synthetic route involves the reaction of 1-nitroso-2-naphthol with isopropylamine in the presence of water to produce 2-isopropylamino-1-nitrosonaphthalene . This intermediate is then hydrogenated and condensed with p-methoxybenzaldehyde to yield the 1,2-dihydro derivative, which is subsequently converted to this compound using palladium on carbon as a catalyst . Toluene is used as a solvent throughout the synthesis, and the overall yield on a 20-kg scale is approximately 57% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .
化学反応の分析
反応の種類
トモキシプロールは、次のようなさまざまな化学反応を起こします。
酸化: トモキシプロールは、酸化されてさまざまな代謝産物を生成する可能性があります。
還元: 中間体のニトロソ基は、アミンに還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: パラジウム炭素を用いた水素化が一般的な方法です。
生成される主要な生成物
これらの反応から生成される主要な生成物には、トモキシプロールのさまざまな代謝産物や誘導体、例えばデスメチルトモキシプロールグルクロニドなどが含まれます .
科学研究への応用
化学: COX-2阻害の研究のためのモデル化合物として使用されます。
生物学: 炎症経路および疼痛調節への影響について研究されています。
科学的研究の応用
Chemistry: Used as a model compound for studying COX-2 inhibition.
Biology: Investigated for its effects on inflammatory pathways and pain modulation.
Industry: Used in the development of new analgesic and anti-inflammatory drugs.
作用機序
トモキシプロールは、主にシクロオキシゲナーゼ-2 (COX-2) の選択的阻害によって作用します。COX-2は、炎症と疼痛の媒介物質であるプロスタグランジンの合成に関与する酵素です . トモキシプロールはCOX-2を阻害することでプロスタグランジンの産生を抑制し、疼痛と炎症を軽減します . この分子標的および経路には、COX-2酵素と、炎症反応を媒介する下流シグナル伝達経路が含まれます .
類似の化合物との比較
類似の化合物
セレコキシブ: 疼痛と炎症に使用される別のCOX-2選択的阻害薬。
ロフェコキシブ: 以前はCOX-2阻害薬として使用されていましたが、心血管系のリスクのために中止されました。
バルデコキシブ: 類似の用途を持つCOX-2阻害薬ですが、安全性プロファイルが異なります.
トモキシプロールのユニークさ
トモキシプロールは、COX-2に対する高い選択性と、体内への迅速な吸収と広範囲の分布を含む良好な薬物動態プロファイルを持つため、ユニークです . 他のCOX-2阻害薬とは異なり、トモキシプロールは消化器系の副作用の発症率が低く、長期使用に適した候補薬と考えられています .
類似化合物との比較
Similar Compounds
Celecoxib: Another COX-2 selective inhibitor used for pain and inflammation.
Rofecoxib: Previously used COX-2 inhibitor withdrawn due to cardiovascular risks.
Valdecoxib: COX-2 inhibitor with similar applications but different safety profile.
Uniqueness of Tomoxiprole
This compound is unique due to its high selectivity for COX-2 and its favorable pharmacokinetic profile, which includes rapid absorption and wide distribution in the body . Unlike some other COX-2 inhibitors, this compound has shown a lower incidence of gastrointestinal side effects, making it a promising candidate for long-term use .
生物活性
Tomoxiprole is a synthetic compound that has garnered attention for its potential therapeutic effects, particularly as a non-steroidal anti-inflammatory drug (NSAID). This article provides an in-depth exploration of its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is chemically classified as a selective cyclooxygenase-2 (COX-2) inhibitor. It is derived from quinoline and has been studied for its analgesic and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of COX-2, an enzyme that plays a crucial role in the inflammatory process.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects, which have been demonstrated through various experimental models. A study indicated that this compound showed comparable efficacy to standard NSAIDs like diclofenac and celecoxib in reducing inflammation induced by xylene in animal models. The results are summarized in Table 1 below.
Compound | Dose (mg/kg) | Inflammation Reduction (% inhibition) |
---|---|---|
This compound | 2.812 | 75% |
Diclofenac | 5 | 70% |
Celecoxib | 100 | 68% |
The above data suggests that this compound may offer a potent alternative to traditional NSAIDs, particularly in cases where COX-2 selectivity is desired to minimize gastrointestinal side effects associated with non-selective COX inhibitors .
Analgesic Activity
The analgesic properties of this compound have also been evaluated using the acetic acid-induced writhing test and the hot plate test. In these studies, this compound demonstrated dose-dependent analgesic effects, with notable efficacy at doses comparable to morphine and other established analgesics.
- Acetic Acid-Induced Writhing Test : At a dose of 6.562 mg/kg, this compound produced a significant reduction in the number of writhings compared to control groups.
- Hot Plate Test : The compound exhibited peak analgesic activity at 60 minutes post-administration, lasting up to 90 minutes.
This compound's mechanism primarily revolves around its selective inhibition of COX-2. Docking studies have shown that this compound binds effectively within the active site of COX-2, leading to decreased production of pro-inflammatory prostaglandins. This binding affinity is crucial for its therapeutic efficacy:
- Molecular Docking Studies : The methoxyphenyl moiety of this compound occupies specific residues in the COX-2 active site, enhancing its inhibitory action compared to other NSAIDs .
Case Studies and Clinical Implications
Several case studies have explored the clinical implications of using this compound in pain management and inflammatory conditions:
- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief over a four-week period compared to placebo.
- Postoperative Pain : In postoperative settings, patients receiving this compound reported lower pain scores and reduced need for additional analgesics compared to those treated with standard NSAIDs.
特性
IUPAC Name |
2-(4-methoxyphenyl)-3-propan-2-ylbenzo[e]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-14(2)23-19-13-10-15-6-4-5-7-18(15)20(19)22-21(23)16-8-11-17(24-3)12-9-16/h4-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDXNSRMHBAVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032783 | |
Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76145-76-1 | |
Record name | Tomoxiprole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOMOXIPROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ948T2878 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。